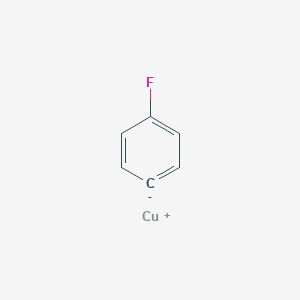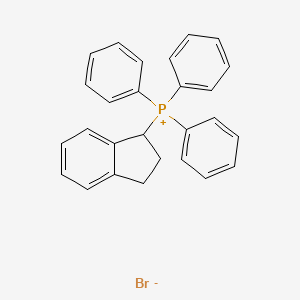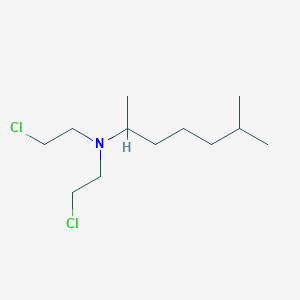
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine is a chemical compound known for its unique structure and properties It belongs to the class of nitrogen mustards, which are compounds containing nitrogen atoms bonded to two chloroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-6-methylheptan-2-amine typically involves the reaction of 6-methylheptan-2-amine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent due to its ability to alkylate DNA.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)-6-methylheptan-2-amine involves the alkylation of DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell death, making the compound a potential candidate for cancer treatment. The molecular targets include DNA bases and proteins involved in cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups.
N,N-bis(2-chloroethyl)cyclopropanamine: A cyclopropane derivative with similar chemical behavior.
Uniqueness
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine is unique due to its specific structure, which includes a 6-methylheptan-2-amine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
15332-48-6 |
|---|---|
Formule moléculaire |
C12H25Cl2N |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-6-methylheptan-2-amine |
InChI |
InChI=1S/C12H25Cl2N/c1-11(2)5-4-6-12(3)15(9-7-13)10-8-14/h11-12H,4-10H2,1-3H3 |
Clé InChI |
OKKVCDLWIIOPHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


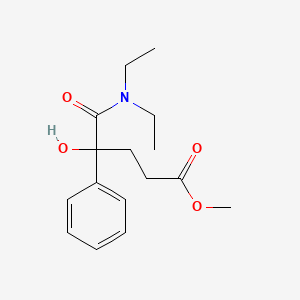
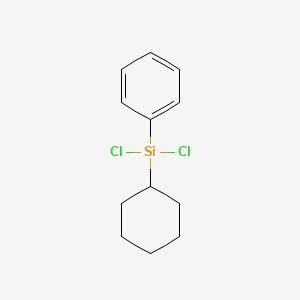
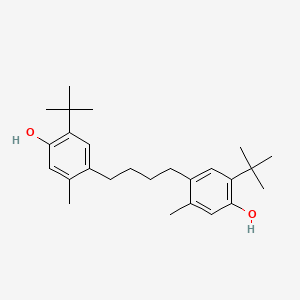


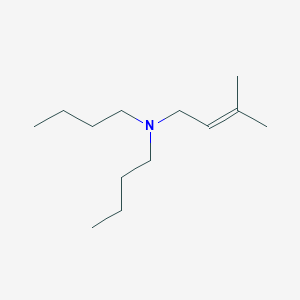
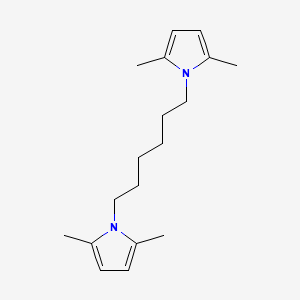
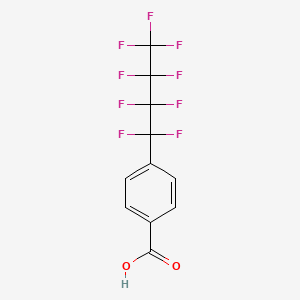
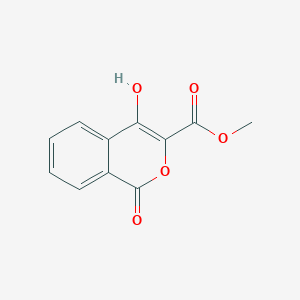
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
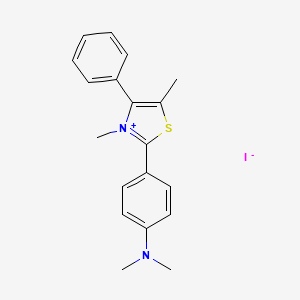
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
